molecular formula C10H10N2S B15248161 4-Methyl-2-(pyridin-2-ylmethyl)thiazole

4-Methyl-2-(pyridin-2-ylmethyl)thiazole

Katalognummer: B15248161
Molekulargewicht: 190.27 g/mol
InChI-Schlüssel: YKMZZWADKYKWAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-2-(pyridin-2-ylmethyl)thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a methyl group at the 4-position and a pyridin-2-ylmethyl group at the 2-position. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds with significant pharmacological properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(pyridin-2-ylmethyl)thiazole typically involves the reaction of 2-bromo-1-(pyridin-2-ylmethyl)ethanone with thiourea under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. The reaction is usually carried out in ethanol with triethylamine as a base at reflux temperature .

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and optimization of reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-2-(pyridin-2-ylmethyl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Wissenschaftliche Forschungsanwendungen

4-Methyl-2-(pyridin-2-ylmethyl)thiazole has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Methyl-2-(pyridin-2-ylmethyl)thiazole involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The compound’s ability to form hydrogen bonds and interact with biological macromolecules is crucial for its activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Methyl-2-(pyridin-2-ylmethyl)thiazole is unique due to the presence of both the methyl group at the 4-position and the pyridin-2-ylmethyl group at the 2-position. This combination enhances its biological activity and makes it a valuable compound for various applications in scientific research and industry .

Eigenschaften

Molekularformel

C10H10N2S

Molekulargewicht

190.27 g/mol

IUPAC-Name

4-methyl-2-(pyridin-2-ylmethyl)-1,3-thiazole

InChI

InChI=1S/C10H10N2S/c1-8-7-13-10(12-8)6-9-4-2-3-5-11-9/h2-5,7H,6H2,1H3

InChI-Schlüssel

YKMZZWADKYKWAT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CSC(=N1)CC2=CC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.